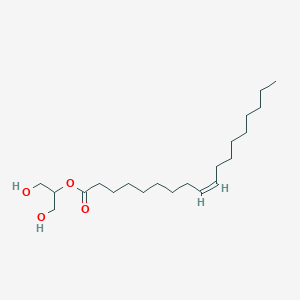
2-单油酰甘油
科学研究应用
2-油酰甘油在科学研究中具有广泛的应用:
化学: 用作研究脂质代谢和酶促水解的模型化合物。
生物学: 研究其在细胞信号转导中的作用以及作为GPR119的配体。
医学: 探索其在调节葡萄糖代谢和作为代谢紊乱的治疗剂方面的潜力。
作用机制
2-油酰甘油主要通过激活GPR119发挥作用,GPR119是一种G蛋白偶联受体。与GPR119结合后,2-油酰甘油刺激肠道L细胞释放胰高血糖素样肽-1(GLP-1)。 这会导致胰岛素分泌增加,改善葡萄糖稳态 。 此外,2-油酰甘油已被证明通过5-HT2A受体的变构结合增强G蛋白信号转导 .
类似化合物:
2-花生四烯酰甘油: 另一种作为大麻素受体内源性配体的单酰基甘油。
1,3-二油酰甘油: 具有两个油酰基的二酰基甘油,用于脂质代谢研究。
2-棕榈酰甘油: 具有棕榈酰基的单酰基甘油,参与各种代谢途径
2-油酰甘油的独特性: 2-油酰甘油因其与GPR119的特定相互作用而独一无二,这使其有别于其他单酰基甘油。 它刺激GLP-1释放和调节葡萄糖代谢的能力使其成为代谢紊乱治疗应用的有希望的候选者 .
生化分析
Biochemical Properties
2-Monoolein interacts with various enzymes and biomolecules. It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . In 2011, 2-Monoolein was found to be an endogenous ligand to GPR119 , indicating its role in biochemical reactions.
Cellular Effects
2-Monoolein has been shown to influence cell function. For instance, it has been shown to increase glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) levels following administration to the small intestine . This suggests that 2-Monoolein can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Monoolein exerts its effects through various mechanisms. It has been discovered to potentiate G protein and not β-arrestin signaling via allosteric binding of the 5-HT 2A receptor . This indicates that 2-Monoolein can interact with biomolecules, influence enzyme activation, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-Monoolein can change over time in laboratory settings. For example, monoolein-based cubosome formulations have been shown to induce modification of the cell lipid profile, lipid droplet accumulation, mitochondrial hyperpolarization, and mitochondrial ROS generation . These effects suggest the product’s stability, degradation, and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
2-Monoolein is involved in specific metabolic pathways. Its synthesis is derived from diacylglycerol precursors . It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . This suggests that 2-Monoolein interacts with enzymes in these metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Monoolein within cells and tissues are complex processes. For instance, monoolein, when poured in aqueous media, can self-associate to form monoolein aqueous dispersions (MADs) able to provide for sustained drug release . These systems are characterized by a mixture of complex lyotropic liquid crystalline nanostructures such as micelles, cubic, lamellar, reverse hexagonal, and hexagonal mesophases .
准备方法
合成路线和反应条件: 2-油酰甘油可以通过二酰基甘油的酶促水解合成。 该反应通常涉及使用脂肪酶,脂肪酶选择性地水解二酰基甘油中的酯键以生成单酰基甘油 .
工业生产方法: 2-油酰甘油的工业生产通常涉及使用高纯度油酸和甘油。该反应在受控条件下由脂肪酶催化,以确保高产率和纯度。 该过程可能还包括蒸馏和结晶等纯化步骤以获得最终产品 .
化学反应分析
反应类型: 2-油酰甘油经历各种化学反应,包括:
氧化: 油酰基中的双键可以被氧化形成环氧化物或羟基化产物。
还原: 双键可以被还原形成饱和单酰基甘油。
取代: 甘油中的羟基可以参与取代反应以形成酯或醚.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用钯或铂催化剂的催化氢化。
取代: 在碱如吡啶存在下使用酰氯或酸酐.
主要生成物:
氧化: 环氧化物、羟基化单酰基甘油。
还原: 饱和单酰基甘油。
取代: 酯化或醚化单酰基甘油.
相似化合物的比较
2-Arachidonoyl glycerol: Another monoacylglycerol that acts as an endogenous ligand for cannabinoid receptors.
1,3-Dioleoyl glycerol: A diacylglycerol with two oleoyl groups, used in studies of lipid metabolism.
2-Palmitoyl glycerol: A monoacylglycerol with a palmitoyl group, involved in various metabolic pathways
Uniqueness of 2-Oleoyl Glycerol: 2-Oleoyl glycerol is unique due to its specific interaction with GPR119, which distinguishes it from other monoacylglycerols. Its ability to stimulate GLP-1 release and regulate glucose metabolism makes it a promising candidate for therapeutic applications in metabolic disorders .
属性
IUPAC Name |
1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGQKDVAURUGE-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058661 | |
| Record name | 2-Oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-84-3 | |
| Record name | 2-Oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Glyceryl monooleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


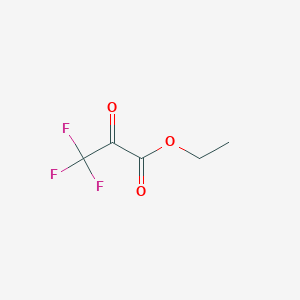
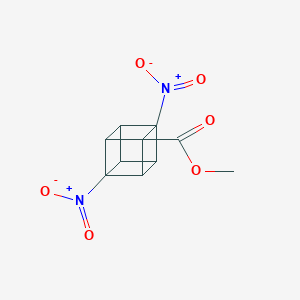
![(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B133405.png)
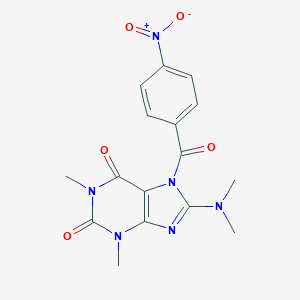
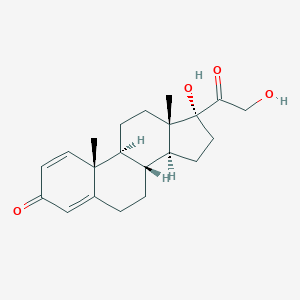
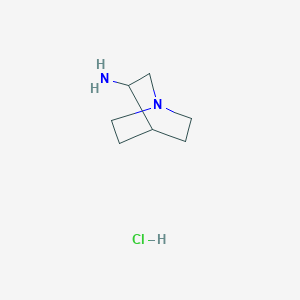
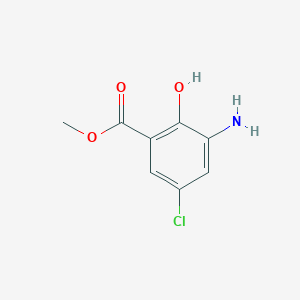


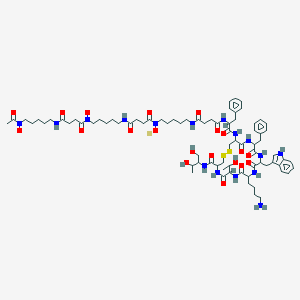
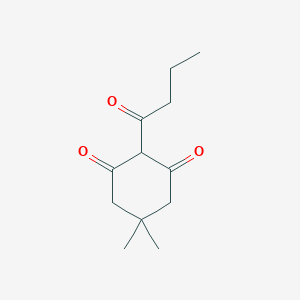
![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)

